(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile
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Description
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications
Reduction and Synthesis Techniques
- Chemical Reductions: The reduction of acrylonitrile derivatives has been explored, with lithium aluminum hydride in dry ether being used to afford propene derivatives, as evidenced by Frolov et al. (2005) who worked on the reduction of 3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles to produce (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, confirming structures via X-ray diffraction analysis (Frolov et al., 2005).
Photoinduced Properties
- Optical Applications: The photoinduced birefringence in polymers doped with photoisomerizable compounds, such as pyrazoline derivatives, was investigated by Szukalski et al. (2015), highlighting the potential for photonic applications due to the ability of these compounds to exhibit dynamic and static photoinduced birefringence phenomena (Szukalski et al., 2015).
Cytotoxicity and Anticancer Properties
- Anticancer Research: Research into 2-phenylacrylnitriles by Tarleton et al. (2012) emphasized the significance of the cyanide moiety in achieving broad spectrum cytotoxicity, with specific modifications to the acrylonitrile and aromatic substituents highlighting key structural components necessary for enhanced anticancer activity (Tarleton et al., 2012).
Properties
IUPAC Name |
(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12-3-5-16(13(2)7-12)17-11-27-20(22-17)15(10-21)8-14-4-6-19(24)18(9-14)23(25)26/h3-9,11,24H,1-2H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUWAWAKWJFAGT-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.